N'-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Overview
Description
N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is an organic compound that belongs to the class of ethanediamides. This compound features a complex structure with multiple aromatic rings and a tetrahydroisoquinoline moiety, making it potentially interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Ethanediamide Backbone: This can be achieved through the reaction of ethylenediamine with an appropriate acyl chloride or anhydride.
Introduction of the Pyridinyl and Tetrahydroisoquinoline Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like palladium catalysts.
Final Assembly: The final step would involve coupling the 3-methylphenyl group to the intermediate product, possibly through a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers might be employed.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the tetrahydroisoquinoline moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the amide bonds, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could lead to amines or alcohols.
Scientific Research Applications
N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or Activating Signaling Pathways: Leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)ethyl]ethanediamide: Lacks the tetrahydroisoquinoline moiety.
N’-(3-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide: Lacks the pyridinyl group.
N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]propanediamide: Has a different diamide backbone.
Uniqueness
The uniqueness of N’-(3-methylphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide lies in its combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-18-6-4-10-22(14-18)28-25(31)24(30)27-16-23(20-9-5-12-26-15-20)29-13-11-19-7-2-3-8-21(19)17-29/h2-10,12,14-15,23H,11,13,16-17H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNQYPNMHCMEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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